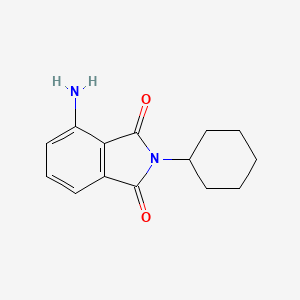

4-Amino-2-cyclohexylisoindole-1,3-dione

Description

4-Amino-2-cyclohexylisoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with an amino group at position 4 and a cyclohexyl group at position 2. The isoindole-1,3-dione scaffold is characterized by a fused bicyclic structure with two ketone groups, which confers unique electronic and steric properties. This compound is structurally analogous to other isoindoline-1,3-dione derivatives, such as 4-Amino-2-isopropylisoindoline-1,3-dione (CAS 1038710-92-7), where the cyclohexyl group is replaced by an isopropyl moiety .

Key synthetic routes for related isoindole-1,3-dione derivatives involve reductive alkylation or condensation reactions, as seen in the synthesis of 1,4-disubstituted piperazine-2,3-diones .

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

4-amino-2-cyclohexylisoindole-1,3-dione |

InChI |

InChI=1S/C14H16N2O2/c15-11-8-4-7-10-12(11)14(18)16(13(10)17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,15H2 |

InChI Key |

SQSHWKUJNTYMEN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 4-aminoisoindoline compounds exhibit significant antitumor properties. A study demonstrated that certain isoindoline derivatives inhibited the growth of cancer cells through mechanisms that involve the induction of apoptosis and inhibition of angiogenesis. For instance, the compound's structural modifications can enhance its efficacy against specific cancer types, making it a candidate for further development into anticancer drugs .

Anti-inflammatory Properties

4-Amino-2-cyclohexylisoindole-1,3-dione has been investigated for its potential to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This property suggests its use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The compound can be administered through various routes, including oral and topical applications, which broadens its therapeutic applicability .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of isoindoline derivatives against neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress positions it as a promising candidate in neuropharmacology .

Precursor for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to prepare more complex molecules through various chemical reactions, including cyclization and functional group transformations. For example, it can be converted into phthalimide derivatives, which are useful in the synthesis of pharmaceuticals and agrochemicals .

Catalytic Applications

The compound has been utilized in catalytic processes, particularly in reactions involving palladium catalysts for carbonylation reactions. Its derivatives can enhance the efficiency of these reactions by providing better yields and selectivity for desired products .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antitumor Activity | Isoindoline derivatives showed significant cytotoxicity against various cancer cell lines | Potential anticancer drug development |

| Neuroprotective Research | Demonstrated reduction in neuronal cell death due to oxidative stress | Treatment for neurodegenerative diseases |

| TNF-α Inhibition Study | Compounds effectively reduced TNF-α levels in vitro | Anti-inflammatory drug development |

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl group in this compound increases lipophilicity (higher ClogP) compared to isopropyl or hydroxybutyl analogs, which may enhance blood-brain barrier penetration .

- Planarity of the isoindole-1,3-dione core is critical for π-π stacking interactions in biological targets, as observed in structurally related indane-1,3-diones .

Enzyme Inhibition

- Cyclohexane-1,3-dione Derivatives : Inhibit 4-hydroxyphenylpyruvate deoxygenase (HPPD) via ferrous ion chelation, a mechanism leveraged in herbicides .

- Indane-1,3-diones : Exhibit anticoagulant activity by prolonging prothrombin time, with 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione showing efficacy comparable to anisindione .

Receptor Binding

- Indolin-2,3-diones: Demonstrate selectivity for σ2 receptors (Ki = 42 nM) over σ1, attributed to the additional carbonyl group . This contrasts with benzoxazinone derivatives, which prefer σ1 receptors (Ki = 5–30 nM) .

Anthelmintic Activity

Comparative Insights :

- This compound’s amino group may facilitate hydrogen bonding with biological targets, similar to anticoagulant indane-1,3-diones .

- The lack of a polar hydroxy group (cf. 2-(4-hydroxybutyl)isoindoline-1,3-dione) suggests reduced solubility but improved metabolic stability .

Physicochemical Properties

| Property | This compound | 4-Amino-2-isopropylisoindoline-1,3-dione | Piperazine-2,3-diones |

|---|---|---|---|

| Molecular Weight | ~235–250 g/mol (estimated) | 204.23 g/mol | 300–400 g/mol |

| logP (ClogP) | ~2.5–3.0 | 1.8–2.2 | 1.5–2.5 |

| Hydrogen Bond Acceptors | 4 | 4 | 4–6 |

| Rotatable Bonds | 2 (cyclohexyl) | 1 (isopropyl) | 3–5 |

Notes:

Preparation Methods

Nitration and Imide Formation Pathway

The foundational route begins with 4-nitrophthalic anhydride , which undergoes nucleophilic acyl substitution with cyclohexylamine to yield 4-nitro-2-cyclohexylisoindole-1,3-dione . This intermediate is subsequently reduced to the target amine via catalytic hydrogenation (H₂/Pd-C) or hydrazine-mediated reduction.

Critical Steps:

- Nitration of Phthalic Anhydride:

Concentrated nitric and sulfuric acids introduce a nitro group at position 4 of phthalic anhydride, yielding 4-nitrophthalic anhydride in 85–90% efficiency. - Imide Formation:

Refluxing 4-nitrophthalic anhydride with cyclohexylamine in acetic acid facilitates cyclization, forming the isoindole-1,3-dione core. The nitro group remains intact for subsequent reduction. - Nitro Reduction:

Catalytic hydrogenation at 50 psi H₂ and 25°C over 12 hours quantitatively reduces the nitro group to an amine, yielding the final product.

Optimization Insights:

Mitsunobu Coupling and Ring-Closing Strategy

An alternative method employs Mitsunobu coupling to install the cyclohexyl group post-cyclization. This approach is advantageous for stereochemical control, particularly when cis/trans isomerism impacts biological activity.

Synthetic Sequence:

- Phthalimide Protection:

Trans-4-aminocyclohexanol hydrochloride is protected as a phthalimide to prevent side reactions during subsequent steps. - Mitsunobu Coupling:

Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of the protected cyclohexanol derivative with a phenolic nucleophile, introducing the cyclohexyl group. - Deprotection and Cyclization:

Hydrazinolysis removes the phthalimide protecting group, followed by microwave-assisted ring-closing in DMF to form the isoindole-1,3-dione scaffold.

Key Data:

Direct Cyclohexyl Substitution via Nucleophilic Aromatic Substitution

For laboratories prioritizing atom economy, nucleophilic aromatic substitution (NAS) offers a one-step route to install the cyclohexyl group.

Procedure:

- Halogenation:

2-Bromophthalic anhydride is synthesized via bromination using PBr₃ in dichloromethane. - NAS Reaction:

Cyclohexylamine reacts with 2-bromo-4-nitrophthalic anhydride in DMF at 120°C, displacing bromide to form the cyclohexyl-phthalimide intermediate. - Nitro Reduction:

As in Section 2.1, catalytic hydrogenation furnishes the amino group.

Challenges:

- NAS requires electron-deficient aromatics; thus, nitro groups at position 4 enhance reactivity.

- Steric hindrance from the cyclohexyl group limits yields to 50–60%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nitration/Imide | 85–90 | 24 | High purity | Multi-step, hazardous nitration |

| Mitsunobu Coupling | 70–85 | 12 | Stereochemical control | Costly reagents |

| NAS | 50–60 | 48 | Atom economy | Low yield, harsh conditions |

Discussion:

The Mitsunobu route, while efficient, incurs higher costs due to DEAD and triphenylphosphine. Conversely, the nitration pathway, though scalable, generates toxic NOx byproducts. NAS remains a niche method for laboratories with access to brominated precursors.

Analytical Characterization and Physicochemical Properties

Spectroscopic Data

Solubility and Stability

- Aqueous Solubility: <63 μM at pH 7.4, necessitating DMSO or DMF for biological assays.

- Stability: Degrades <5% over 6 months at -20°C but undergoes hydrolysis in aqueous buffers (t₁/₂ = 72 hours).

Applications in Drug Discovery and Materials Science

Soluble Epoxide Hydrolase (sEH) Inhibition

The compound exhibits IC₅₀ = 0.8–3.5 nM against sEH, a target for hypertension and inflammation. Structural analogs with 4-fluoro substituents show enhanced metabolic stability (>99% remaining after 24 hours).

Polyimide Polymers

Incorporating the cyclohexyl group improves thermoplasticity in polyimide films, achieving glass transition temperatures (Tg) of 250–300°C.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2-cyclohexylisoindole-1,3-dione, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclohexane-1,3-dione derivatives and amine-containing precursors. For example, analogous compounds (e.g., 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione) are synthesized via condensation reactions under controlled pH and temperature . Optimization may employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time. Factorial designs (e.g., 2^k factorial) help identify critical parameters efficiently .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for structurally related isoindole-diones .

- HPLC with UV/Vis detection to assess purity (>95% threshold recommended) .

Q. How can researchers screen for potential biological activity in this compound?

- Methodology : Initial screening involves:

- In vitro assays : Antimicrobial activity via broth microdilution (MIC/MBC), cytotoxicity using MTT assays on cancer cell lines.

- Molecular docking to predict binding affinity against target proteins (e.g., kinases, receptors). Reference studies on similar compounds highlight antimicrobial and anticancer potential .

Q. What are the best practices for storing this compound to ensure stability?

- Methodology : Store under inert gas (N₂ or Ar) at 2–8°C in airtight, light-resistant containers. Regularly monitor stability via HPLC to detect degradation products (e.g., hydrolysis of the dione ring) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved pharmacological properties?

- Methodology :

- Quantum chemical calculations (DFT) to predict electronic properties and reactivity.

- Molecular dynamics simulations to study interactions with biological targets.

- AI-driven platforms (e.g., ICReDD’s workflow) integrate computational predictions with high-throughput experimentation to prioritize synthetic targets .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

- Methodology :

- Statistical validation : Use ANOVA or t-tests to assess reproducibility.

- Controlled replication : Standardize solvents (e.g., DMSO purity) and cell culture conditions.

- Meta-analysis of published data to identify trends, as seen in methodological frameworks for resolving experimental conflicts .

Q. What advanced techniques quantify degradation pathways under varying environmental conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then analyze degradation via LC-MS/MS.

- Kinetic modeling : Determine rate constants (k) for hydrolysis/oxidation using Arrhenius plots .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.